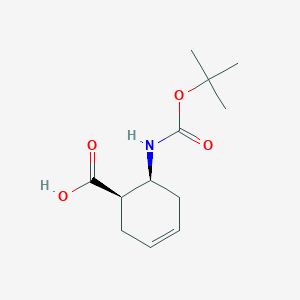
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione
Übersicht
Beschreibung
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4’-dihydroxybenzil, is an organic compound with the molecular formula C14H10O4. It is characterized by the presence of two hydroxyphenyl groups attached to an ethanedione backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various organic dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A common synthetic route for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves the reaction of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions. The reaction mixture is heated, resulting in the formation of a white precipitate, which is then purified by crystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ethanedione moiety to ethane.
Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base
Major Products
Oxidation: Quinones.
Reduction: Ethane derivatives.
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organic dyes and other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethanedione moiety can participate in redox reactions, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione
- 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione
- 4,4’-Oxalyldibenzoic acid
Uniqueness
1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is unique due to its dual hydroxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXOBBPXQZKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332486 | |
| Record name | 4,4'-Dihydroxybenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33288-79-8 | |
| Record name | 4,4'-Dihydroxybenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)


![6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B37251.png)








